

# what is Mag-Fura-2 AM and its principle of action

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## Compound of Interest

Compound Name: *Mag-Fura-2 AM*

Cat. No.: *B167209*

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An In-depth Technical Guide to **Mag-Fura-2 AM**

## Introduction

Mag-Fura-2, also known as Fura-2, is a high-affinity, ratiometric fluorescent indicator designed for the measurement of intracellular free magnesium ( $Mg^{2+}$ ) concentrations.[1][2] Its acetoxymethyl (AM) ester form, **Mag-Fura-2 AM**, is a cell-permeant version of the dye that allows for non-invasive loading into living cells.[3][4] Structurally similar to the well-known calcium indicator Fura-2, Mag-Fura-2 exhibits a spectral shift upon binding to  $Mg^{2+}$ , making it an invaluable tool for researchers and scientists in various fields, including cell biology, neuroscience, and drug development.[1][5] It is particularly useful for investigating the role of intracellular  $Mg^{2+}$  in fundamental physiological processes such as enzymatic reactions, DNA synthesis, hormone secretion, and muscle contraction.[1][2][6]

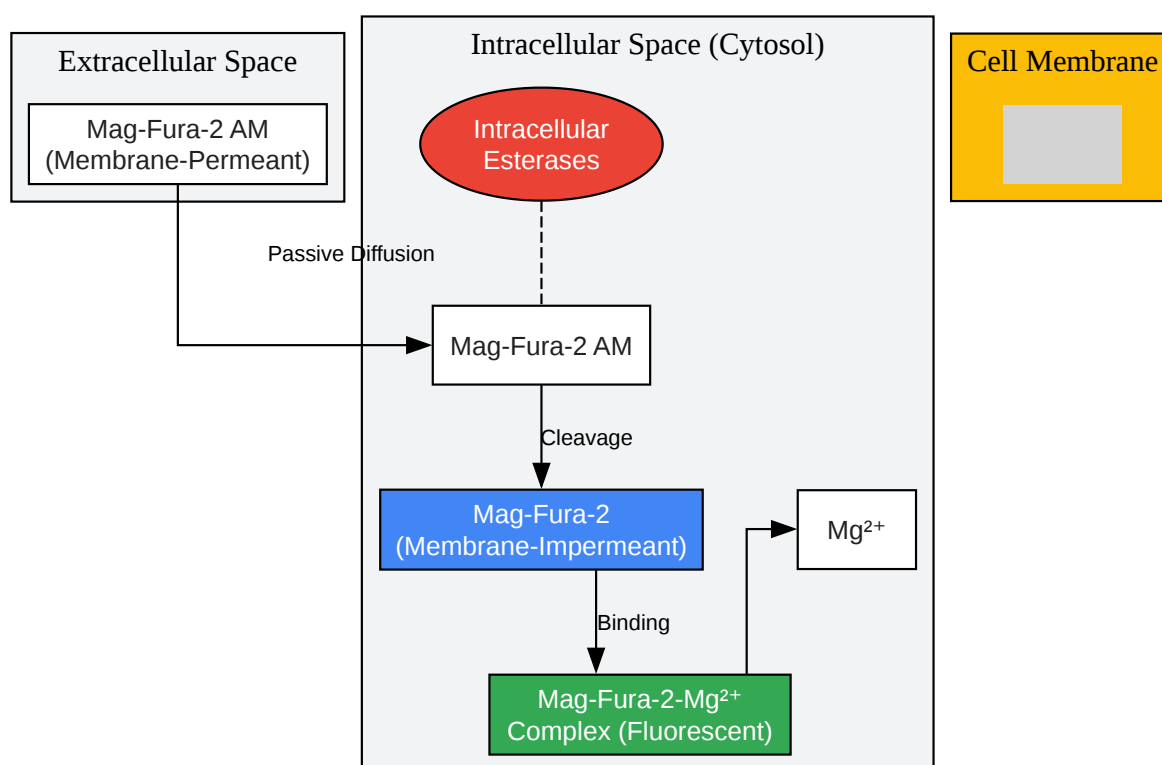
## Principle of Action

The utility of **Mag-Fura-2 AM** as an intracellular  $Mg^{2+}$  indicator is based on a two-stage mechanism: cellular loading and activation, followed by ratiometric fluorescence measurement of  $Mg^{2+}$  binding.

## Cellular Loading and Activation

- **Passive Diffusion:** **Mag-Fura-2 AM** is a non-polar, hydrophobic molecule due to the presence of acetoxymethyl ester groups. These groups mask the negative charges of the core molecule, allowing it to readily diffuse across the plasma membrane into the cytoplasm of living cells.[1][5]

- **Intracellular Cleavage:** Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups.[1][7] This enzymatic cleavage removes the acetoxymethyl groups, regenerating the polar, negatively charged Mag-Fura-2 molecule.[1]
- **Dye Trapping:** The resulting Mag-Fura-2 is membrane-impermeant and is effectively trapped within the cell, where it can act as a fluorescent sensor for the local intracellular  $Mg^{2+}$  concentration.[1]



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Cellular uptake and activation of **Mag-Fura-2 AM**.

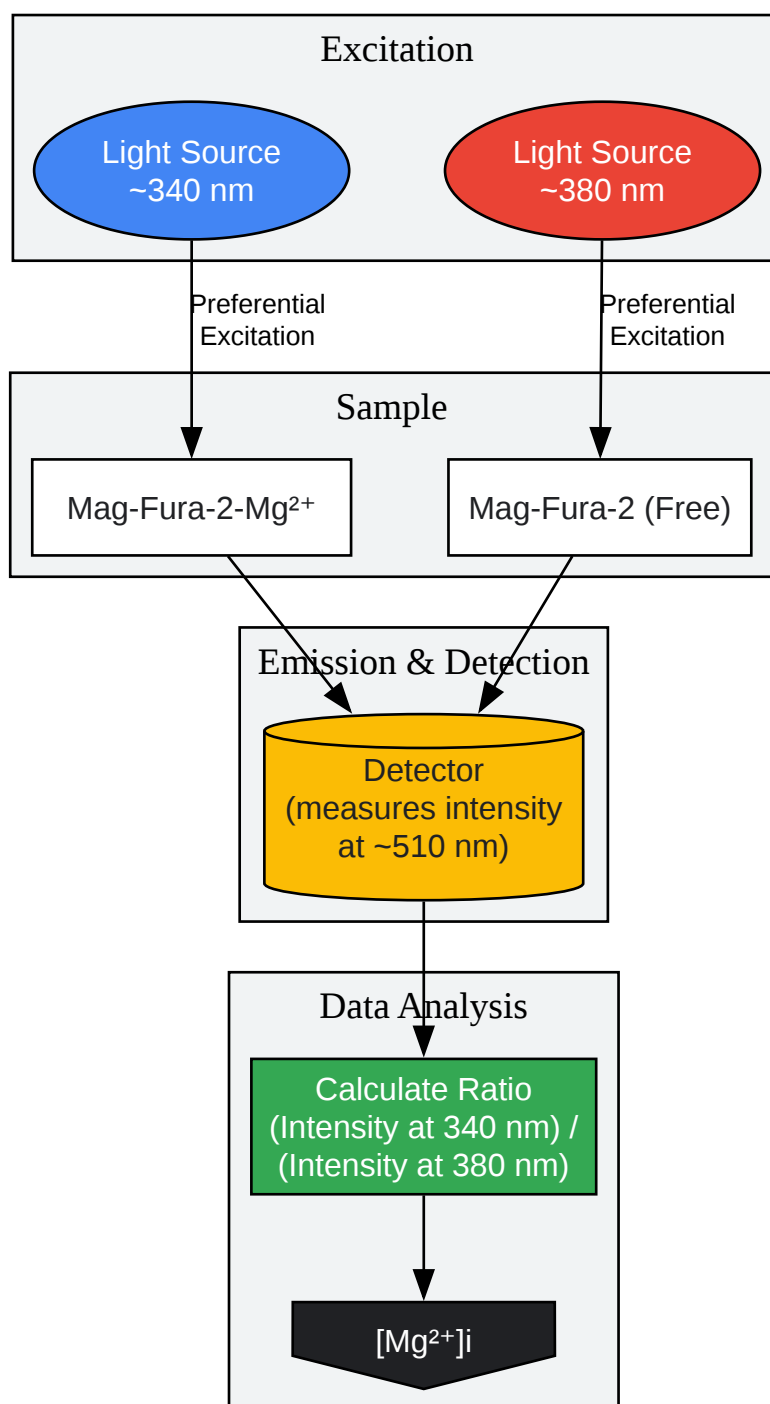
## Ratiometric Measurement

Mag-Fura-2 is a dual-excitation ratiometric indicator.[4] This means that the concentration of  $Mg^{2+}$  is determined by calculating the ratio of fluorescence intensities measured at a single

emission wavelength while alternating between two different excitation wavelengths.[1]

- **Mg<sup>2+</sup>-Free State:** In the absence of or at low concentrations of Mg<sup>2+</sup>, Mag-Fura-2 has a maximum excitation wavelength of approximately 369 nm.[1][2]
- **Mg<sup>2+</sup>-Bound State:** Upon binding to Mg<sup>2+</sup>, the molecule undergoes a conformational change that shifts its excitation maximum to a shorter wavelength, around 330 nm.[1][2]
- **Emission:** The fluorescence emission maximum remains relatively constant at around 510-511 nm, regardless of whether it is bound to Mg<sup>2+</sup>. [1][8]

By calculating the ratio of the fluorescence intensity at the Mg<sup>2+</sup>-bound excitation wavelength (e.g., 340 nm) to the intensity at the Mg<sup>2+</sup>-free (isosbestic) wavelength (e.g., 380 nm), a quantitative measure of the intracellular Mg<sup>2+</sup> concentration can be obtained.[1][4] This ratiometric approach provides a more accurate and robust measurement, as it corrects for variables such as uneven dye loading, differences in cell thickness, photobleaching, and dye leakage.[7]



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Workflow for ratiometric measurement of  $Mg^{2+}$  with Mag-Fura-2.

## Quantitative Data

The following table summarizes the key optical and chemical properties of Mag-Fura-2.

Property	Value	Reference(s)
Molecular Weight	722.57 g/mol	[8]
Excitation Max (Mg <sup>2+</sup> -free)	~369 nm	[1][2]
Excitation Max (Mg <sup>2+</sup> -bound)	~330 nm	[1][2]
Emission Max	~511 nm	[2][8]
Dissociation Constant (Kd) for Mg <sup>2+</sup>	1.9 mM	[2][9]
Dissociation Constant (Kd) for Ca <sup>2+</sup>	25 μM	[2][8][9]
Extinction Coefficient (ε)	31,000 M <sup>-1</sup> cm <sup>-1</sup>	[8]
Form	Acetoxymethyl (AM) Ester	[3]
Solubility	DMSO	[2]

Note on Ion Selectivity: While designed for Mg<sup>2+</sup>, Mag-Fura-2 also binds to Ca<sup>2+</sup>. However, its affinity for Mg<sup>2+</sup> is significantly higher under typical physiological conditions.[1] Interference from Ca<sup>2+</sup> becomes a consideration when intracellular Ca<sup>2+</sup> concentrations rise above 1 μM.[2]

## Experimental Protocols

The following protocols provide a general framework for using **Mag-Fura-2 AM**. Optimization for specific cell types and experimental conditions is recommended.[10][11]

## Reagent Preparation

### a. **Mag-Fura-2 AM** Stock Solution (1-5 mM)

- Allow the vial of **Mag-Fura-2 AM** solid and a tube of high-quality, anhydrous dimethyl sulfoxide (DMSO) to warm to room temperature before opening to prevent condensation.[12]
- Prepare a 1 to 5 mM stock solution by dissolving the **Mag-Fura-2 AM** in DMSO.[4][11] For example, to make a 10 mM stock solution, dissolve 1 mg of **Mag-Fura-2 AM** (MW = 722.57) in approximately 138 μL of DMSO.[3][13]

- Vortex briefly to ensure complete dissolution.
- Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.[\[2\]](#)[\[8\]](#)

b. Pluronic™ F-127 Solution (Optional but Recommended)

- To aid the dispersion of the hydrophobic AM ester in aqueous loading buffer, a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO can be prepared.[\[11\]](#)

## Cell Loading Procedure

- Culture cells to the desired confluence on coverslips or in microplates appropriate for fluorescence microscopy or plate reader assays.
- Prepare the loading buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.2-7.4).[\[10\]](#)
- On the day of the experiment, prepare the working solution. Dilute the **Mag-Fura-2 AM** stock solution into the loading buffer to a final concentration of 1-10  $\mu\text{M}$  (4-5  $\mu\text{M}$  is often a good starting point).[\[4\]](#)[\[13\]](#)
- To improve solubility, first mix the required volume of **Mag-Fura-2 AM** stock solution with an equal volume of 20% Pluronic™ F-127 stock solution before diluting it into the final volume of loading buffer (final Pluronic™ concentration will be ~0.02-0.04%).[\[4\]](#)[\[11\]](#)
- (Optional) If dye leakage is a problem in your cell type due to organic anion transporters, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[\[1\]](#)[\[4\]](#)[\[11\]](#)
- Remove the culture medium from the cells and replace it with the **Mag-Fura-2 AM** working solution.
- Incubate the cells for 15-60 minutes at 20-37°C. The optimal time and temperature must be determined empirically.[\[2\]](#)[\[11\]](#)

## De-esterification and Measurement

- After incubation, wash the cells two to three times with indicator-free buffer (containing probenecid, if used) to remove extracellular dye.[2][11]
- Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the **Mag-Fura-2 AM** into active Mag-Fura-2.[2][11]
- Begin fluorescence measurements using a fluorescence microscope, plate reader, or spectrofluorometer.[1]
- Acquire fluorescence emission intensity at ~510 nm while alternating excitation between ~340 nm and ~380 nm.[4]
- The ratio of the intensities ( $F_{340}/F_{380}$ ) is then used to calculate the intracellular  $Mg^{2+}$  concentration using the Grynkiewicz equation, which requires in-situ calibration to determine key parameters ( $R_{min}$ ,  $R_{max}$ ,  $K_d$ ).[14]

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